4,7,10,13-Tetraoxahexadeca-1,15-diyne

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-3-5-13-7-9-15-11-12-16-10-8-14-6-4-2/h1-2H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRQSGRBGBTBAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474603 | |

| Record name | 4,7,10,13-Tetraoxahexadeca-1,15-diyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126422-58-0 | |

| Record name | 4,7,10,13-Tetraoxahexadeca-1,15-diyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,7,10,13-Tetraoxahexadeca-1,15-diyne: Properties and Applications

Introduction

4,7,10,13-Tetraoxahexadeca-1,15-diyne, a bifunctional alkyne linker, is a molecule of significant interest in the fields of chemical biology and drug discovery. Its unique structure, featuring a hydrophilic tetraethylene glycol (PEG) spacer flanked by two terminal alkyne groups, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Identity

The foundational step in understanding the utility of any chemical compound lies in a thorough characterization of its structure and identity.

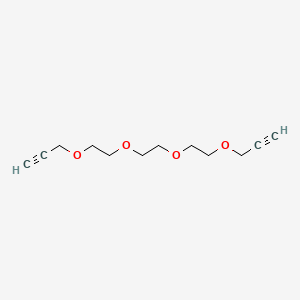

Chemical Structure Diagram:

Caption: 2D structure of this compound.

This linear molecule is characterized by a flexible polyether backbone, which imparts hydrophilicity, and reactive terminal alkyne functionalities. These alkynes are key to its utility in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Physicochemical Properties

A quantitative understanding of the physical properties of this compound is crucial for its handling, storage, and application in experimental design. The following table summarizes the available data, distinguishing between experimentally determined and computationally predicted values.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O₄ | [1][2][3] |

| Molecular Weight | 226.27 g/mol | [1][2][3] |

| CAS Number | 126422-58-0 | [1][2][4] |

| Appearance | Colorless to light yellow liquid | [1][5] |

| Density | 1.030 ± 0.06 g/cm³ | [1][5] |

| Boiling Point | No data available | [6] |

| Melting Point | No data available | [6] |

| Flash Point | No data available | [6] |

| Solubility | Good in most organic solvents and water | [7] |

| XLogP3 (Computed) | -0.1 | [1] |

| Topological Polar Surface Area (Computed) | 36.9 Ų | [1] |

| Hydrogen Bond Donor Count (Computed) | 0 | [1] |

| Hydrogen Bond Acceptor Count (Computed) | 4 | [1] |

| Rotatable Bond Count (Computed) | 11 | [1] |

Discussion of Properties:

The liquid state at room temperature and its reported density are consistent with a molecule of its size and composition. The lack of experimental data for boiling and melting points is not uncommon for specialized reagents that are not produced on a large industrial scale. Researchers should exercise caution and handle the substance in a well-ventilated fume hood, avoiding high temperatures due to the potential for decomposition or unforeseen reactions, especially given the presence of high-energy triple bonds.

The computed XLogP3 value of -0.1 suggests a balanced hydrophilic-lipophilic character, supporting its observed solubility in both aqueous and organic media.[1] This amphiphilicity is a key attribute, allowing it to bridge different chemical environments, a valuable feature in biological applications. The four ether oxygens act as hydrogen bond acceptors, contributing to its water solubility.[1]

Applications in Research and Development

The primary utility of this compound stems from its role as a bifunctional linker.

Workflow: Application as a PROTAC Linker

Caption: Synthesis of a PROTAC using a bifunctional alkyne linker.

1. PROTAC Synthesis: This compound is a valuable PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound provides the necessary spacing and flexibility for the two ends of the PROTAC to bind simultaneously to their respective protein targets.

2. Click Chemistry: As a click chemistry reagent, the terminal alkyne groups can undergo highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing azide groups.[1][5] This allows for the straightforward conjugation of this linker to various substrates, including peptides, proteins, and small molecules, to introduce a PEG spacer or to create more complex architectures.

Handling and Storage

Safety Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]

-

Avoid strong oxidizing agents, heat, flames, and sparks.[6]

Storage:

-

Store in a tightly closed container in a cool, dry place.[6]

-

For long-term storage, refrigeration at -20°C is recommended to maintain purity and prevent degradation.[1]

Conclusion

This compound is a specialized chemical reagent with a valuable set of properties for applications in bioconjugation and drug discovery. Its well-defined structure, featuring a hydrophilic PEG spacer and reactive terminal alkynes, makes it an ideal component for the synthesis of PROTACs and other complex molecular constructs via click chemistry. While a complete experimental dataset for all its physical properties is not currently available, the existing information provides a solid foundation for its effective use in a research setting. As with any chemical, adherence to proper safety and handling protocols is paramount.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. 126422-58-0|4,7,10,13-四氧杂十六碳-1,15-二炔|this compound|MFCD22683298-范德生物科技公司 [bio-fount.com]

- 4. Alkyne-PEG4-OTs - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. broadpharm.com [broadpharm.com]

- 7. lumiprobe.com [lumiprobe.com]

4,7,10,13-Tetraoxahexadeca-1,15-diyne chemical structure and IUPAC name

An In-Depth Technical Guide to 4,7,10,13-Tetraoxahexadeca-1,15-diyne: A Homobifunctional PEG Linker for Advanced Applications

Executive Summary

This compound is a highly versatile homobifunctional crosslinker that has become an indispensable tool in modern chemical biology, drug development, and materials science. Its structure is elegantly simple and functional: a hydrophilic tetraethylene glycol (PEG4) spacer is flanked by two terminal alkyne groups. This unique architecture allows for the covalent linkage of two azide-modified molecules through the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The PEG spacer not only enhances aqueous solubility but also provides flexibility and optimal spatial separation between the conjugated moieties. This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its key applications for researchers and development professionals.

Chemical Identity and Structure

A precise understanding of the molecule's nomenclature and structure is fundamental to its effective application.

Nomenclature

-

Systematic Name: this compound.

-

IUPAC Name: 3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]prop-1-yne.[1]

-

Common Synonyms: Alkyne-PEG4-Alkyne, Bis-propargyl-PEG3.[1][2]

Chemical Structure

The functionality of this compound is a direct result of its three key structural components:

-

Terminal Alkyne Groups: These are the reactive handles for the CuAAC reaction, enabling highly specific conjugation to azide-containing molecules.

-

Ether Linkages: The oxygen atoms within the backbone are stable and maintain the integrity of the linker under a wide range of biological and chemical conditions.

-

Ethylene Glycol Repeats: The four ethylene glycol units form a flexible, hydrophilic PEG4 spacer that improves the solubility of the entire conjugate and can reduce the immunogenicity of attached biomolecules.

Figure 1: 2D Chemical Structure of this compound.

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

The following table summarizes the key quantitative properties of the molecule, which are critical for experimental design and execution.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O₄ | [1][3] |

| Molecular Weight | 226.27 g/mol | [1][3] |

| CAS Number | 126422-58-0 | [1][2][3] |

| XLogP3-AA (LogP) | -0.1 | [1] |

| Purity (Typical) | >95% | [3] |

| Recommended Storage | Sealed in a dry environment at 2-8°C | [2] |

Core Utility: A Homobifunctional Click Chemistry Linker

The primary utility of this molecule lies in its role as a linker in click chemistry. The terminal alkynes are poised for the CuAAC reaction, which forms a stable triazole ring upon reaction with an azide. Because the molecule has two such alkyne groups, it can be used to "click" together two separate azide-functionalized substrates, or to crosslink multiple azide-functionalized molecules into a larger assembly.

The choice of this linker is driven by several factors:

-

Reaction Specificity: The CuAAC reaction is bio-orthogonal, meaning it does not interfere with native biological functional groups, allowing for precise conjugation even in complex biological mixtures.

-

Efficiency and Kinetics: The reaction proceeds rapidly to high yields under mild, often aqueous, conditions.

-

Spacer Benefits: The PEG4 spacer is not merely a passive linker. It enhances the aqueous solubility of potentially hydrophobic substrates and provides a flexible, long-chain separation that can be critical for maintaining the biological activity of conjugated proteins or antibodies.

Caption: Conceptual workflow of this compound in CuAAC.

Synthesis and Handling

While commercially available, an in-house synthesis may be required for specific research applications or large-scale needs.

Representative Synthesis Protocol

The most direct and reliable method for synthesizing this molecule is a Williamson ether synthesis. This protocol is chosen for its high efficiency, use of readily available starting materials, and scalability. The causality is straightforward: a strong base deprotonates the hydroxyl groups of tetraethylene glycol, creating nucleophilic alkoxides that then attack the electrophilic carbon of propargyl bromide, forming the desired ether linkages.

Reagents & Equipment:

-

Tetraethylene glycol

-

Propargyl bromide (handle with care, lachrymator)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, addition funnel, rotary evaporator, column chromatography setup (silica gel)

Detailed Methodology:

-

Reaction Setup: Under a nitrogen atmosphere, add anhydrous THF to a three-neck round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Carefully add sodium hydride (2.2 equivalents) to the THF and cool the suspension to 0°C using an ice bath.

-

Nucleophile Formation: Dissolve tetraethylene glycol (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension via an addition funnel over 30 minutes. Allow the mixture to stir at 0°C for an additional 30 minutes, then warm to room temperature and stir for 1 hour to ensure complete formation of the dialkoxide.

-

Electrophile Addition: Cool the reaction mixture back to 0°C. Add propargyl bromide (2.5 equivalents) dropwise. Caution: This reaction is exothermic. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C to neutralize excess NaH.

-

Work-up: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product as a clear oil.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Spectral data for 4,7,10,13-Tetraoxahexadeca-1,15-diyne (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Analysis of 4,7,10,13-Tetraoxahexadeca-1,15-diyne

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for this compound, a molecule incorporating both ether and terminal alkyne functionalities. Designed for researchers and drug development professionals, this document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation of this compound. The narrative emphasizes the "why" behind the data, offering insights grounded in established chemical principles.

Structural Overview and Spectroscopic Implications

This compound (Molecular Formula: C₁₂H₁₈O₄, Molecular Weight: 226.27 g/mol ) possesses a symmetrical structure characterized by a central triethylene glycol core flanked by two propargyl ether groups.[1][2] This unique arrangement of functional groups gives rise to a distinct and predictable spectroscopic fingerprint.

Key Structural Features for Analysis:

-

Terminal Alkynes (C≡C-H): Two chemically equivalent, terminal alkyne groups are present. These are the most diagnostic features, providing characteristic signals in all three analytical techniques.

-

Ether Linkages (C-O-C): The molecule contains four ether oxygen atoms, creating several distinct methylene (CH₂) environments within the flexible polyether chain.

-

Symmetry: The molecule's C₂ symmetry simplifies the NMR spectra by reducing the number of unique signals. Protons and carbons on one half of the molecule are chemically equivalent to those on the other.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural determination, providing detailed information about the carbon-hydrogen framework. Due to the molecule's symmetry, we anticipate a simplified set of signals.

Theoretical Principles: Causality in Chemical Shifts

The position of a signal (chemical shift, δ) in an NMR spectrum is dictated by the local electronic environment of the nucleus.

-

¹H NMR: Protons adjacent to electronegative oxygen atoms are deshielded and appear at a higher chemical shift (downfield). Conversely, the protons of terminal alkynes are unusually shielded due to the magnetic anisotropy of the triple bond.[3][4] When the alkyne is aligned with the external magnetic field, the circulation of π-electrons generates an induced magnetic field that opposes the external field at the location of the acetylenic proton, shifting its signal upfield compared to vinylic protons.[3][5]

-

¹³C NMR: Similar to proton NMR, carbons bonded to electronegative atoms are deshielded. The sp-hybridized carbons of the alkyne functional group have characteristic chemical shifts that distinguish them from sp³ (alkane) and sp² (alkene) carbons.[6][7]

Predicted ¹H NMR Spectrum

Based on the structure, four unique proton signals are expected.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H_a (≡C-H ) | ~2.5 - 3.1 | Triplet (t) | 2H | Acetylenic proton, shielded by π-electron anisotropy.[5][8] Split by the two adjacent H_b protons (⁴J coupling). |

| H_b (-C≡C-CH ₂-O-) | ~4.2 | Doublet (d) | 4H | Methylene protons adjacent to both an alkyne and an ether oxygen, significantly deshielded. Split by the single H_a proton. |

| H_c (-O-CH ₂-CH ₂-O-) | ~3.7 | Singlet-like/Multiplet | 8H | Methylene protons of the central ethylene glycol units. Deshielded by adjacent oxygens. May appear as a complex multiplet or a near-singlet due to similar coupling environments. |

| H_d (-O-CH ₂-CH ₂-O-) | ~3.6 | Singlet-like/Multiplet | 4H | Methylene protons adjacent to Hc and linked to the propargyl ether unit. Deshielded by oxygen. |

Note: The exact chemical shifts and multiplicities for Hc and Hd can be complex due to the flexibility of the ether chain and potential for overlapping signals.

Predicted ¹³C NMR Spectrum

Six unique carbon signals are anticipated due to the molecule's symmetry.

| Predicted Signal | Chemical Shift (δ, ppm) | Rationale |

| C_a (C ≡C-H) | ~80 | sp-hybridized alkyne carbon (quaternary). |

| C_b (C≡C -H) | ~75 | sp-hybridized alkyne carbon bonded to hydrogen.[9] |

| C_c (-C≡C-C H₂-O-) | ~59 | Methylene carbon adjacent to both the alkyne and an ether oxygen. |

| C_d (-O-C H₂-CH₂-O-) | ~71 | Methylene carbon in the central ethylene glycol units.[10][11] |

| C_e (-O-CH₂-C H₂-O-) | ~70 | Methylene carbon in the central ethylene glycol units.[10][11] |

| C_f (-O-C H₂-CH₂-O-) | ~69 | Methylene carbon adjacent to the propargyl ether unit. |

Experimental Protocol: NMR Acquisition

A self-validating protocol ensures data integrity and reproducibility.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying specific functional groups by measuring the vibrations of molecular bonds.

Theoretical Principles: Bond Vibrations as Diagnostic Tools

Molecules absorb infrared radiation at specific frequencies that correspond to the energy required to excite their bonds to a higher vibrational state. The frequency depends on the bond strength and the masses of the atoms involved. Triple bonds like C≡C are stronger and vibrate at higher frequencies than double or single bonds. Similarly, bonds to light atoms like hydrogen (e.g., ≡C-H) vibrate at very high frequencies.

Predicted IR Spectrum

The IR spectrum will be dominated by absorptions from the alkyne and ether groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

| ~3300 | ≡C-H Stretch | Strong, Sharp | Diagnostic for a terminal alkyne. The presence of this sharp peak is a key confirmation of the terminal alkyne structure.[5][12][13] |

| 2850 - 3000 | C(sp³)-H Stretch | Medium-Strong | Corresponds to the methylene groups in the polyether chain.[14] |

| ~2120 | C≡C Stretch | Weak-Medium | Confirms the presence of the alkyne triple bond. This peak is often weak for symmetrical or near-symmetrical internal alkynes, but is more reliably observed for terminal alkynes.[5][12][13] |

| 1050 - 1150 | C-O-C Stretch | Strong | Diagnostic for the ether linkages. This will likely be a broad and intense absorption band, characteristic of polyether compounds.[10][11][15] |

Experimental Protocol: IR Acquisition

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns.

Theoretical Principles: Ionization and Fragmentation Pathways

In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, ejecting one of its own electrons to form a radical cation known as the molecular ion (M⁺•). This ion is often unstable and fragments into smaller, more stable charged ions and neutral radicals. The mass-to-charge ratio (m/z) of these ions is detected. The fragmentation of ethers is dominated by α-cleavage (cleavage of a C-C bond adjacent to the oxygen), while alkynes often fragment to form resonance-stabilized propargyl cations.[16][17][18]

Predicted Mass Spectrum

| m/z Value | Ion Identity | Fragmentation Pathway |

| 226 | [M]⁺• | Molecular Ion (C₁₂H₁₈O₄)⁺• |

| 225 | [M-H]⁺ | Loss of a terminal acetylenic hydrogen, a characteristic fragmentation for terminal alkynes.[17] |

| 127 | [C₇H₁₁O₂]⁺ | α-cleavage at the ether linkage, loss of a propargyl group and subsequent fragmentation. |

| 97 | [C₅H₅O₂]⁺ | Cleavage of the C-O bond and subsequent rearrangements within the polyether chain. |

| 39 | [C₃H₃]⁺ | Propargyl cation, a characteristic fragment for alkynes.[17] |

Note: Due to the polyether chain, complex rearrangements and multiple fragmentation pathways are possible, leading to a rich mass spectrum.

Experimental Protocol: MS Acquisition

A typical protocol for GC-MS analysis ensures separation and robust ionization.

Caption: General workflow for Gas Chromatography-Mass Spectrometry (GC-MS).

Integrated Spectroscopic Analysis: A Validating System

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from all three methods. Each technique validates the others, leading to an unambiguous structural assignment.

Caption: Integrated workflow showing how NMR, IR, and MS data converge to confirm the molecular structure.

This synergistic approach ensures the highest level of scientific integrity. The predicted molecular weight from MS is confirmed by the proton and carbon count in NMR. The functional groups identified by IR (terminal alkyne, ether) are validated by the specific chemical shifts and fragmentation patterns observed in NMR and MS, respectively. Together, they provide a self-validating system for the complete and confident characterization of this compound.

References

- 1. This compound | C12H18O4 | CID 11953714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Chemical Shifts: Proton [orgchemboulder.com]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 8. brainly.com [brainly.com]

- 9. Alkynes | OpenOChem Learn [learn.openochem.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. fiveable.me [fiveable.me]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 17. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]

- 18. GCMS Section 6.13 [people.whitman.edu]

An In-Depth Technical Guide to Bis-propargyl-PEG4 (CAS 126422-58-0): Properties, Applications, and Suppliers for Advanced Drug Development

This guide provides a comprehensive technical overview of Bis-propargyl-PEG4, a versatile bifunctional linker increasingly utilized in advanced drug development and bioconjugation. Intended for researchers, chemists, and drug development professionals, this document delves into the core properties of this compound, its critical role in the synthesis of innovative therapeutics like Proteolysis Targeting Chimeras (PROTACs), detailed experimental protocols, and a curated list of reliable suppliers.

Introduction: The Strategic Importance of Linkers in Modern Drug Discovery

The paradigm of drug discovery is continually evolving, with a significant shift towards modalities that offer higher specificity and novel mechanisms of action. In this landscape, the role of chemical linkers has become paramount. These are not mere spacers but are integral components that dictate the pharmacokinetic and pharmacodynamic properties of complex therapeutic molecules. Bis-propargyl-PEG4 (CAS 126422-58-0) has emerged as a linker of choice for many applications due to its defined length, hydrophilicity, and the presence of two terminal alkyne groups, which are amenable to highly efficient and specific "click chemistry" reactions.

Physicochemical Properties of Bis-propargyl-PEG4

Bis-propargyl-PEG4, systematically named 4,7,10,13-Tetraoxahexadeca-1,15-diyne, is a polyethylene glycol (PEG)-based linker. The PEG component enhances the aqueous solubility of the molecule, a crucial attribute for biological applications.[1] The terminal propargyl groups are the key functional handles for bioconjugation.

| Property | Value | Source |

| CAS Number | 126422-58-0 | [2] |

| Chemical Formula | C₁₂H₁₈O₄ | [2] |

| Molecular Weight | 226.3 g/mol | [2] |

| Appearance | Liquid | Pharmaffiliates |

| Purity | Typically ≥95% | BroadPharm, AxisPharm |

| Storage | -20°C for long-term storage | [2][3] |

| Solubility | Soluble in water, DMSO, DMF, and DCM | [3] |

Mechanism of Action and Key Applications

The primary utility of Bis-propargyl-PEG4 lies in its ability to connect two different molecular entities through a stable and defined linkage. This is most prominently exploited in the field of targeted protein degradation through the synthesis of PROTACs.

Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[4] By bringing the POI and the E3 ligase into close proximity, the PROTAC mediates the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length and composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4][5] PEG linkers, such as Bis-propargyl-PEG4, are favored for their ability to improve the solubility and cell permeability of the resulting PROTAC.[6]

The two propargyl groups on Bis-propargyl-PEG4 allow for the sequential or simultaneous attachment of azide-functionalized ligands via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for use with complex biological molecules.[7]

PROTAC-Mediated Protein Degradation Pathway

References

- 1. jenabioscience.com [jenabioscience.com]

- 2. Bis-propargyl-PEG4, 126422-58-0 | BroadPharm [broadpharm.com]

- 3. NH-bis(PEG4-Propargyl) | BroadPharm [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Alkyne-PEG4-Alkyne linker solubility and stability

An In-depth Technical Guide to the Solubility and Stability of Alkyne-PEG4-Alkyne Linkers

Executive Summary

This technical guide provides a comprehensive analysis of the Alkyne-PEG4-Alkyne linker, a homobifunctional crosslinking reagent central to modern bioconjugation strategies. As a Senior Application Scientist, this document synthesizes field-proven insights with foundational chemical principles to offer researchers and drug development professionals a definitive resource. We delve into the critical aspects of solubility across various solvent systems and elucidate the linker's stability profile under diverse chemical and biological conditions. The guide further provides validated, step-by-step protocols for handling, storage, and application in copper-catalyzed click chemistry, ensuring reliable and reproducible results in the laboratory.

Introduction: The Role of PEG Linkers in Advanced Bioconjugation

Polyethylene glycol (PEG) linkers have become indispensable tools in drug delivery, bioconjugation, and materials science.[1] Their fundamental properties—including high water solubility, biocompatibility, and low immunogenicity—make them ideal for connecting sensitive biomolecules, drugs, and other functional moieties.[1][2] The process of attaching PEG chains, known as PEGylation, can significantly enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by improving their solubility, stability, and circulation half-life while reducing immunogenic responses.[2][3][4][5]

The Alkyne-PEG4-Alkyne linker is a specific, monodisperse homobifunctional reagent. It features a short, discrete chain of four ethylene glycol units, flanked on both ends by terminal alkyne groups. This symmetrical architecture makes it an excellent spacer for crosslinking two azide-containing molecules through the highly efficient and bioorthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7] This reaction's high specificity and reliability in complex biological media have established Alkyne-PEG4-Alkyne as a critical component in the synthesis of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other complex macromolecular structures.[4]

Chemical and Physical Properties

A thorough understanding of the linker's fundamental properties is paramount for its effective application.

Chemical Structure:

Caption: Chemical Structure of Alkyne-PEG4-Alkyne.

Core Properties Summary:

| Property | Value |

| Chemical Formula | C₁₄H₂₂O₄ |

| Molecular Weight | 254.32 g/mol |

| Appearance | Colorless to light yellow oil or solid |

| Functional Groups | 2 x Terminal Alkyne (-C≡CH) |

| Spacer Arm | ~14.9 Å (PEG4) |

Solubility Profile: A Guide to Solvent Selection

The solubility of the Alkyne-PEG4-Alkyne linker is governed by the hydrophilic nature of its polyethylene glycol backbone. This property is crucial for its application in both aqueous biological systems and organic reaction media.

Aqueous Solubility: The four repeating ethylene oxide units form hydrogen bonds with water, rendering the linker highly soluble in aqueous environments such as phosphate-buffered saline (PBS) and other biological buffers.[1][4] This intrinsic hydrophilicity is a key advantage, as it helps to impart water solubility to otherwise hydrophobic molecules after conjugation, which is particularly beneficial in ADC and PROTAC development to prevent aggregation.[3][4][8]

Organic Solvent Solubility: For stock solution preparation and use in organic synthesis, the linker exhibits excellent solubility in a range of polar organic solvents. This allows for flexibility in experimental design, particularly when conjugating to molecules that are not water-soluble.

Solubility Data Table:

| Solvent | Solubility | Application Notes |

| Water & Aqueous Buffers (e.g., PBS) | Good | Ideal for bioconjugation reactions with proteins, antibodies, and other biomolecules. |

| Dimethyl Sulfoxide (DMSO) | High | Recommended solvent for preparing high-concentration stock solutions.[6][9] Ensure use of anhydrous grade to prevent hydrolysis of other reagents. |

| Dimethylformamide (DMF) | High | An alternative to DMSO for stock solutions.[9][10] Ensure use of anhydrous grade. |

| Acetonitrile (ACN) | Soluble | Useful in purification steps, such as HPLC. |

| Dichloromethane (DCM), Chloroform | Soluble | Commonly used in organic synthesis and workup procedures.[11][12][13] |

| Tetrahydrofuran (THF) | Soluble | Suitable for various organic reactions.[11][12][13][14] |

Stability, Storage, and Handling

Maintaining the chemical integrity of the Alkyne-PEG4-Alkyne linker is essential for achieving successful and reproducible conjugation outcomes.

Chemical Stability:

-

pH Stability: The ether backbone of the PEG linker is generally stable and resistant to hydrolysis under neutral and mildly acidic or basic conditions (pH 4-9) typical for bioconjugation.[15] However, prolonged exposure to strong acids or bases can lead to degradation. The terminal alkyne groups are stable across a wide pH range.

-

Temperature Stability: While stable at ambient temperatures for short periods, PEG linkers can undergo thermal degradation at elevated temperatures, which may involve chain scission via C-O or C-C bond cleavage.[16] For experimental reactions, temperatures are typically kept between 4°C and 37°C.

-

Oxidative Stability: The polyether structure of PEG is susceptible to oxidative degradation, which is a primary degradation pathway.[15][17] This process can be initiated by reactive oxygen species (ROS), transition metal ions, or exposure to atmospheric oxygen and light.[17] It is advisable to avoid unnecessary exposure to strong oxidizing agents and to degas reaction mixtures when possible.

Stability in Biological Environments: PEG is generally considered biocompatible and non-immunogenic.[2] The hydration shell created by the PEG chain provides a "stealth" effect, reducing adsorption of proteins and recognition by the immune system.[1] While PEG can be metabolized by certain enzymes like alcohol dehydrogenase, short PEG chains like PEG4 are less susceptible to significant enzymatic degradation compared to high-molecular-weight polymers.[15][18]

Recommended Storage and Handling: To ensure long-term stability and prevent degradation, proper storage and handling are critical.

| Parameter | Recommendation | Rationale |

| Storage Temperature | -20°C | Minimizes thermal and oxidative degradation, ensuring maximum shelf-life.[13][19] |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) | Reduces the risk of oxidative degradation over time. |

| Moisture | Store in a desiccated environment | Prevents moisture condensation, which can affect linker integrity and interfere with reactions.[9][20] |

| Light Exposure | Protect from light | Light can contribute to the generation of radicals that initiate oxidative degradation.[21] |

| Stock Solutions | Prepare in anhydrous DMSO or DMF; store at -20°C in small aliquots. | Anhydrous solvent is key.[9][10] Aliquoting minimizes freeze-thaw cycles which can introduce moisture and lead to degradation. |

Experimental Protocols

The following protocols provide a validated framework for the use of Alkyne-PEG4-Alkyne.

Protocol 1: Preparation of a 100 mM Stock Solution

This protocol describes the preparation of a concentrated stock solution, which is a crucial first step for most conjugation experiments.

Materials:

-

Alkyne-PEG4-Alkyne

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Inert gas (Argon or Nitrogen)

-

Sterile microcentrifuge tubes

Procedure:

-

Allow the vial of Alkyne-PEG4-Alkyne to equilibrate to room temperature before opening to prevent moisture condensation.[9]

-

Briefly centrifuge the vial to ensure all material is at the bottom.

-

Under an inert gas stream, add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 100 mM.

-

Example: To 5 mg of Alkyne-PEG4-Alkyne (MW = 254.32 g/mol ), add 196.6 µL of anhydrous DMSO.

-

-

Vortex thoroughly until the linker is completely dissolved.

-

Dispense into single-use aliquots to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the Alkyne-PEG4-Alkyne linker to two azide-functionalized protein molecules.

Caption: Experimental workflow for a standard CuAAC reaction.

Materials:

-

Azide-modified protein (e.g., 5 mg/mL in PBS)

-

Alkyne-PEG4-Alkyne stock solution (100 mM in DMSO)

-

Copper(II) Sulfate (CuSO₄) stock solution (20 mM in water)[21]

-

Sodium Ascorbate stock solution (300 mM in water, must be prepared fresh )[21][22]

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., 100 mM EDTA)

-

Purification tools (e.g., desalting column, dialysis cassette)[9][10]

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following:

-

Azide-modified protein to a final concentration of 1-5 mg/mL.

-

Alkyne-PEG4-Alkyne stock solution to achieve a 5- to 20-fold molar excess relative to the azide groups. Note: Ensure the final DMSO concentration remains below 10% to avoid protein denaturation.[6]

-

THPTA stock solution to a final concentration of 1-2 mM.[21]

-

-

Add Catalyst: Add the CuSO₄ stock solution to the reaction mixture to a final concentration of 0.2-0.5 mM.[21] Vortex gently to mix. Expert Tip: Premixing the CuSO₄ and THPTA solutions for a few minutes before adding them to the reaction can improve catalytic efficiency.[6][23]

-

Initiate Reaction: Initiate the cycloaddition by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 3-5 mM.[21]

-

Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle shaking. Reaction progress can be monitored by SDS-PAGE or mass spectrometry.

-

Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA) to a final concentration of 10 mM to chelate the copper catalyst.[24]

-

Purification: Remove excess reagents and purify the final protein conjugate using size-exclusion chromatography (e.g., a desalting column) or dialysis.[9][24]

-

Validation: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to verify the precise mass of the final product.

References

- 1. chempep.com [chempep.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 5. precisepeg.com [precisepeg.com]

- 6. benchchem.com [benchchem.com]

- 7. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 8. adcreview.com [adcreview.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. PEG Liners- Alkyne-PEG-acid and Alkyne-PEG NHS ester Reagents-Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]

- 11. Alkyne-PEG4-SS-PEG4-alkyne - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 12. Alkyne-PEG4-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. Alkyne-PEG4-OTs - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. zora.uzh.ch [zora.uzh.ch]

- 19. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm [axispharm.com]

- 20. lumiprobe.com [lumiprobe.com]

- 21. benchchem.com [benchchem.com]

- 22. confluore.com [confluore.com]

- 23. broadpharm.com [broadpharm.com]

- 24. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Tetraoxaalkane Diyne Compounds

Introduction: Bridging Functionality and Flexibility

Tetraoxaalkane diyne compounds represent a class of molecules characterized by a flexible, hydrophilic tetraoxaalkane (oligoethylene glycol) chain flanked by two terminal alkyne groups. This unique architecture imparts a duality of properties: the ether linkages provide solubility in aqueous and organic media and biocompatibility, while the terminal diyne moieties serve as highly reactive handles for a vast array of chemical transformations. This guide provides a comprehensive overview of the synthesis, core characteristics, and strategic applications of these versatile molecular building blocks, with a focus on their utility in materials science, macrocycle synthesis, and drug development.

The significance of these compounds lies in their ability to act as sophisticated linkers and precursors. The defined length and hydrophilic nature of the tetraoxaalkane chain are critical for controlling spacing and solubility in biological systems, while the diyne functionality opens doors to powerful coupling chemistries.[1][2]

Synthetic Strategies: Crafting the Diyne Backbone

The primary route to tetraoxaalkane diynes involves the Williamson ether synthesis. This method is robust, scalable, and allows for precise control over the length of the oligoethylene glycol chain.

Core Synthesis Protocol: Williamson Ether Synthesis

The fundamental principle involves the deprotonation of a commercially available oligoethylene glycol, such as triethylene glycol or tetraethylene glycol, to form a bis-alkoxide, which then undergoes a nucleophilic substitution reaction with a propargyl halide (e.g., propargyl bromide).

Step-by-Step Methodology:

-

Deprotonation: The oligoethylene glycol is dissolved in a suitable aprotic solvent like tetrahydrofuran (THF). A strong base, typically sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate both terminal hydroxyl groups, generating the reactive bis-alkoxide.

-

Alkylation: Propargyl bromide is then added to the reaction mixture. The alkoxide attacks the electrophilic carbon of the propargyl bromide, displacing the bromide and forming the new ether linkage. The reaction is typically allowed to warm to room temperature and stirred for several hours to ensure complete dialkylation.[1]

-

Workup and Purification: The reaction is quenched by the careful addition of water. The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate), washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. Final purification is achieved via column chromatography on silica gel to yield the pure tetraoxaalkane diyne.

The causality for this two-step approach is clear: the highly basic conditions required for deprotonation are incompatible with the electrophilic nature of the propargyl halide, necessitating a sequential addition. The choice of THF as a solvent is crucial as it readily dissolves both the polar glycol and the less polar intermediates.

Below is a generalized workflow for this synthesis.

Caption: Generalized workflow for the synthesis of tetraoxaalkane diynes.

Structural and Spectroscopic Characterization

The verification of a successful synthesis relies on a combination of standard spectroscopic techniques. Each method provides a unique signature confirming the presence of the key functional groups.

| Technique | Key Feature | Typical Chemical Shift / Frequency | Interpretation |

| ¹H NMR | Alkyne-CH | δ ≈ 2.4 - 2.8 ppm (triplet) | Confirms the presence of the terminal alkyne proton. |

| Propargyl-CH₂ | δ ≈ 4.1 - 4.2 ppm (doublet) | Methylene protons adjacent to the alkyne group. | |

| Ethylene Glycol-CH₂ | δ ≈ 3.6 - 3.7 ppm (multiplets) | Characteristic signals of the repeating ether units. | |

| ¹³C NMR | Alkyne-C (quaternary) | δ ≈ 79 - 81 ppm | The sp-hybridized carbon of the C≡C bond. |

| Alkyne-CH | δ ≈ 74 - 76 ppm | The sp-hybridized carbon bonded to the proton. | |

| Ethylene Glycol-CH₂ | δ ≈ 69 - 71 ppm | Carbon atoms within the flexible ether backbone. | |

| FT-IR | C≡C-H Stretch | ν ≈ 3300 - 3250 cm⁻¹ (sharp, strong) | Unambiguous evidence of the terminal alkyne. |

| C≡C Stretch | ν ≈ 2120 - 2100 cm⁻¹ (weak) | The carbon-carbon triple bond stretch. | |

| C-O-C Stretch | ν ≈ 1100 cm⁻¹ (strong, broad) | Characteristic ether linkage absorption. |

The disappearance of the broad O-H stretch (around 3400 cm⁻¹) from the starting glycol and the appearance of the sharp alkyne C-H stretch (around 3300 cm⁻¹) in the IR spectrum provide a quick and reliable confirmation of the reaction's success.

Core Reactivity: The Power of the Diyne

The terminal alkyne groups are the epicenter of reactivity in these molecules, making them ideal substrates for a range of powerful chemical transformations.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent reaction involving tetraoxaalkane diynes is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This reaction provides a highly efficient and bio-orthogonal method for covalently linking the diyne to molecules bearing azide functionalities.[4] The reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.[5]

The CuAAC reaction proceeds via a stepwise mechanism where a copper(I) catalyst activates the terminal alkyne, facilitating its reaction with an azide to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring.[4][6] This robust linkage is central to applications in bioconjugation, drug delivery, and materials science.[3][] For instance, these diynes can be used to link targeting ligands (like peptides) to therapeutic payloads.[1][2]

Caption: Key steps in the CuAAC "Click" reaction mechanism.

Homocoupling and Macrocyclization

The terminal alkynes can undergo oxidative homocoupling reactions, such as the Glaser or Eglinton-Hay couplings, to form conjugated 1,3-diyne linkages.[8] When performed under high-dilution conditions, this intramolecular reaction becomes a powerful tool for the synthesis of macrocycles. These macrocycles, which incorporate the hydrophilic tetraoxaalkane chain, are structurally related to crown ethers and are investigated for their ion-hosting capabilities and potential as anticancer agents.[9][10][11]

Other Important Reactions

-

Alkyne Metathesis: Diyne compounds can participate in acyclic diyne metathesis (ADIMET) polymerization to create novel polymers with repeating alkyne units in the backbone.[12]

-

Ring-Closing Metathesis (RCM): When tethered to another alkene, the alkyne can participate in ring-closing metathesis to form complex fused bicyclic systems containing a macrocycle.[13]

-

Bioconjugation: Strained macrocyclic diynes derived from these linkers can be used in copper-free click chemistry (SPAAC) for bioconjugation processes.[14]

Applications in Research and Development

The unique combination of a flexible, hydrophilic spacer and reactive terminal groups makes tetraoxaalkane diynes invaluable in several advanced scientific fields.

Drug Development and Bioconjugation

In drug delivery, these molecules serve as heterobifunctional linkers.[1] One alkyne can be used to attach a targeting moiety (e.g., a peptide that binds to cancer cells), while the other can be conjugated to a therapeutic agent or an imaging probe.[2] The oligoethylene glycol chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, potentially reducing immunogenicity.[1][15] This "click" approach is fundamental to creating antibody-drug conjugates (ADCs) and other targeted therapies.

Materials Science and Polymer Chemistry

Tetraoxaalkane diynes are used as monomers or cross-linkers in polymer synthesis. Polymerization via CuAAC with diazide monomers leads to the formation of triazole-containing polymers, which can exhibit interesting properties like self-healing capabilities or be used in surface modification.[16] Their use in ADIMET provides a route to conjugated polymers with potential applications in organic electronics.[12]

Supramolecular Chemistry

The ability to form macrocycles makes these compounds key precursors in supramolecular chemistry.[17] The resulting crown-ether-like structures can selectively bind cations, acting as ionophores or sensors.[9][11] The size of the macrocyclic cavity can be precisely tuned by choosing a starting glycol of a specific length, allowing for the rational design of host-guest systems.

Conclusion and Future Outlook

Tetraoxaalkane diyne compounds are far more than simple molecules; they are enabling tools for chemical innovation. Their straightforward synthesis, well-defined structure, and exceptional reactivity through click chemistry have cemented their role in diverse fields. Future research will likely focus on creating more complex architectures, such as branched or multi-functionalized linkers, to build sophisticated drug delivery platforms and smart materials.[18] As the demand for precision and modularity in molecular design grows, the utility and importance of these versatile building blocks will undoubtedly continue to expand.

References

- 1. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioclone.net [bioclone.net]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glenresearch.com [glenresearch.com]

- 6. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Reactivity of Oligo(ethylene glycol)-Tethered Morita-Baylis-Hillman Dimers in the Formation of Macrocyclic Structures Showing Remarkable Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Reactivity of Oligo(ethylene glycol)-Tethered Morita–Baylis–Hillman Dimers in the Formation of Macrocyclic Structures Showing Remarkable Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of alkyne metathesis in polymer synthesis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis of fused multicyclic compounds containing macrocycles by dienyne ring-closing metathesis and Diels–Alder reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. TPDYs: strained macrocyclic diynes for bioconjugation processes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Bioconjugation Spotlights 2025 [insights.bio]

- 16. Research Portal [researchdiscovery.drexel.edu]

- 17. iris.unisa.it [iris.unisa.it]

- 18. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Theoretical Conformational Analysis of 4,7,10,13-Tetraoxahexadeca-1,15-diyne

Abstract

4,7,10,13-Tetraoxahexadeca-1,15-diyne, an acyclic polyether, or podand, terminated by alkyne groups, presents a significant conformational landscape due to its inherent flexibility.[1][2] Understanding the three-dimensional arrangement of this molecule is paramount for predicting its chemical reactivity, its potential in host-guest chemistry, and its utility as a molecular building block in drug development and materials science. This technical guide provides a comprehensive framework for elucidating the conformational preferences of this molecule using first-principles theoretical calculations. We will delve into the rationale behind method selection, focusing on Density Functional Theory (DFT), and present a detailed, step-by-step protocol for performing a robust conformational analysis. The objective is to equip researchers with a self-validating methodology to confidently identify low-energy conformers and understand the subtle energetic factors that govern the molecule's structure.

Introduction: The Significance of Molecular Conformation

The function of a molecule is intrinsically linked to its three-dimensional shape. For highly flexible molecules, this shape is not static but exists as an ensemble of interconverting structures known as conformers. The relative population of these conformers, dictated by their thermodynamic stability, determines the molecule's overall properties and behavior.

The Subject Molecule: this compound as a Flexible Podand

This compound is a linear analogue of a crown ether, a class of molecules known as podands.[3] Its structure consists of a central tetraethylene glycol chain, which provides flexibility and multiple lone-pair-donating oxygen atoms, flanked by two terminal propargyl groups.[2] This combination of a flexible, polar core and reactive alkyne end-groups makes it a versatile synthon. Unlike their cyclic crown ether counterparts, podands lack preorganization, meaning they must undergo significant conformational changes to engage in molecular recognition or binding events, for instance with metal cations.[1][4] This flexibility, while a key feature, also presents a significant challenge in characterizing its dominant structural forms.

Why Conformation Matters: Impact on Reactivity and Host-Guest Chemistry

The spatial arrangement of the terminal alkyne groups and the disposition of the ether oxygen atoms are critical. The conformation dictates:

-

Reactivity: The accessibility of the alkyne C-H bonds and π-systems for chemical reactions, such as click chemistry or polymerization, is conformation-dependent.[5]

-

Host-Guest Interactions: The ability of the polyether chain to coordinate with cations is entirely dependent on its ability to adopt a wrapping conformation that orients the oxygen lone pairs towards a central point.[6] The energetic penalty of adopting this "binding" conformation directly influences its affinity for guest species.

-

Drug Design: In medicinal chemistry, understanding the low-energy, or bioactive, conformation of a molecule is a cornerstone of rational drug design. Computational geometry optimization is a core component of this process.[7]

The Computational Approach: A Rationale for Using Theoretical Calculations

Experimentally determining the full conformational landscape of such a flexible molecule in solution is challenging. While techniques like NMR can provide information on average structures, computational chemistry offers a powerful avenue for mapping the entire potential energy surface.[8] Theoretical methods, particularly Density Functional Theory (DFT), allow us to calculate the structures and relative energies of all plausible conformers with a high degree of accuracy.[9][10]

Theoretical Foundations and Method Selection

The accuracy of any computational study hinges on the appropriate selection of theoretical methods. For conformational analysis of organic molecules, DFT provides an optimal balance of computational cost and accuracy.[10]

The Power of Density Functional Theory (DFT) for Conformational Analysis

DFT is a quantum mechanical method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction.[11] This approach makes it computationally more tractable than traditional ab initio methods while retaining a high level of accuracy. For conformational studies, DFT is particularly well-suited for:

-

Geometry Optimization: Finding the precise 3D arrangement of atoms that corresponds to an energy minimum.[7]

-

Energy Calculation: Determining the relative stabilities of different conformers.

-

Spectroscopic Property Prediction: Calculating vibrational frequencies (IR/Raman) or NMR chemical shifts that can be used to validate the computational model against experimental data.[12]

Causality of Method Selection: Choosing the Right Functional and Basis Set

A DFT calculation is defined by two key components: the exchange-correlation (XC) functional and the basis set.

-

Exchange-Correlation Functional: The XC functional is an approximation of the complex quantum mechanical interactions between electrons. For conformational energies of organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, often yield excellent results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely-used and well-validated choice for such systems.[13]

-

Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set determine the accuracy of the calculation. The 6-31G(d,p) Pople-style basis set represents a good compromise for geometry optimizations. It includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the geometry and energetics of molecules with heteroatoms and non-covalent interactions. For more accurate final energy calculations, a larger basis set, such as 6-311+G(d,p) , can be employed.

Accounting for the Environment: The Role of Solvent Models

Conformational preferences can be highly dependent on the surrounding medium.[8] A polar solvent may stabilize conformers with larger dipole moments. To account for this, calculations can be performed using an implicit solvation model, such as the Polarizable Continuum Model (PCM) . This model treats the solvent as a continuous medium with a defined dielectric constant, providing a more realistic energetic landscape without the immense cost of explicitly modeling solvent molecules.

A Step-by-Step Protocol for Conformational Analysis

The following protocol outlines a robust workflow for the conformational analysis of this compound. This procedure is designed to be self-validating at key stages.

Workflow for Conformational Analysisdot

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. This compound | C12H18O4 | CID 11953714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Alkyne - Wikipedia [en.wikipedia.org]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. A DFT study of energetic and structural properties of a full turn of A-form DNA under relaxed and stretching conditions. | Semantic Scholar [semanticscholar.org]

- 10. dft.uci.edu [dft.uci.edu]

- 11. mdpi.com [mdpi.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. scispace.com [scispace.com]

An In-depth Technical Guide to the First Synthesis of 4,7,10,13-Tetraoxahexadeca-1,15-diyne

Foreword: The Emergence of a Versatile Linker

In the landscape of modern chemical synthesis, the development of bifunctional linker molecules is a cornerstone of innovation, particularly in fields such as drug discovery, materials science, and bioconjugation. Among these, 4,7,10,13-Tetraoxahexadeca-1,15-diyne, a molecule featuring a triethylene glycol core flanked by two terminal alkyne groups, has garnered significant attention. Its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, and as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), underscores the importance of a robust and well-understood synthetic protocol. This guide provides an in-depth exploration of the first synthesis of this compound, grounded in the principles of the Williamson ether synthesis, and offers practical insights for its laboratory preparation.

Introduction to this compound

This compound, also known by synonyms such as bis-propargyl-PEG3 and alkyne-PEG4-alkyne, is a symmetrical molecule with the chemical formula C₁₂H₁₈O₄.[1] Its structure, characterized by a hydrophilic tetraoxa core and reactive terminal alkynes, imparts a unique combination of properties that make it an invaluable tool for chemical biologists and medicinal chemists. The polyethylene glycol (PEG) linker enhances aqueous solubility and can improve the pharmacokinetic properties of conjugated molecules, while the terminal alkynes provide handles for efficient and specific covalent bond formation.

The Synthetic Pathway: A Williamson Ether Synthesis Approach

The inaugural synthesis of this compound is elegantly achieved through the Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[2][3] In this specific application, the diol, triethylene glycol, is deprotonated to form a dialkoxide, which then undergoes a nucleophilic substitution reaction with a propargyl halide.

Causality Behind Experimental Choices

The selection of reagents and reaction conditions is critical for the successful synthesis of the target molecule.

-

Choice of Base: A strong base is required to deprotonate the hydroxyl groups of triethylene glycol to form the more nucleophilic alkoxide. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly employed due to their efficacy and cost-effectiveness. The formation of the alkoxide in situ is crucial for the reaction to proceed at a practical rate.

-

Propargylating Agent: Propargyl bromide is a frequently used electrophile due to the good leaving group ability of the bromide ion, which facilitates the Sₙ2 reaction.

-

Phase-Transfer Catalyst: To improve the reaction rate and yield, a phase-transfer catalyst such as tetrabutylammonium hydrogenosulfate (TBAHS) is often utilized.[4][5] This is particularly beneficial in a biphasic reaction mixture (e.g., aqueous NaOH and an organic solvent), as the catalyst helps to transport the alkoxide from the aqueous phase to the organic phase where the propargyl halide is more soluble.

-

Solvent System: The choice of solvent is dictated by the need to dissolve the reactants and facilitate the reaction. A variety of solvents can be used, often in combination with water to dissolve the base.

Experimental Protocol: First Synthesis

The following protocol is a synthesized representation of the likely first synthesis, based on established methodologies for preparing bis(propargyl) polyoxyethylene ethers.[4][5]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| Triethylene glycol | C₆H₁₄O₄ | 150.17 |

| Propargyl bromide | C₃H₃Br | 118.96 |

| Sodium hydroxide | NaOH | 40.00 |

| Tetrabutylammonium hydrogenosulfate (TBAHS) | C₁₆H₃₇NO₄S | 339.53 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Water | H₂O | 18.02 |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triethylene glycol (1.0 eq) and tetrabutylammonium hydrogenosulfate (0.1 eq) in a 50% aqueous solution of sodium hydroxide.

-

Addition of Propargyl Bromide: To the vigorously stirred solution, add propargyl bromide (2.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 40-50°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a pure compound.

Mechanistic Insights and Self-Validating System

The synthesis proceeds via a classic Sₙ2 mechanism. The hydroxide ions deprotonate the terminal hydroxyl groups of triethylene glycol to form the dialkoxide. This potent nucleophile then attacks the electrophilic methylene carbon of propargyl bromide, displacing the bromide ion and forming the ether linkage. The use of a phase-transfer catalyst is crucial for shuttling the alkoxide across the phase boundary, thereby increasing the frequency of successful collisions between the reactants.

The protocol's integrity is self-validating through the monitoring of the reaction by TLC, which will show the consumption of the starting materials and the appearance of the product spot. The final product's identity and purity are confirmed through standard analytical techniques.

Characterization of this compound

The structure and purity of the synthesized compound are typically confirmed by a combination of spectroscopic methods.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the acetylenic protons (C≡C-H), the methylene protons adjacent to the alkynes (C≡C-CH₂), and the ethylene glycol backbone protons. |

| ¹³C NMR | Resonances for the alkyne carbons (C≡C), the propargylic carbons (C≡C-CH₂), and the carbons of the ethylene glycol unit. |

| FT-IR | Characteristic absorption bands for the C-H stretch of the terminal alkyne (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), and the C-O-C ether linkages (around 1100 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product (C₁₂H₁₈O₄, M.W. = 226.27 g/mol ). |

Conclusion and Future Perspectives

The synthesis of this compound via the Williamson ether synthesis is a robust and efficient method that laid the groundwork for its widespread application. The principles discussed in this guide not only provide a practical framework for its preparation but also highlight the elegance and enduring utility of classic organic reactions in the advancement of modern science. As the demand for sophisticated molecular tools continues to grow, a deep understanding of the synthesis and properties of such fundamental building blocks remains paramount for researchers and scientists in the field of drug development and beyond.

References

An In-depth Technical Guide on the Safe Handling of 4,7,10,13-Tetraoxahexadeca-1,15-diyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7,10,13-Tetraoxahexadeca-1,15-diyne is a bifunctional molecule of increasing interest in chemical synthesis, particularly in the fields of drug development and materials science. Its structure, featuring a tetraethylene glycol (PEG-4) core flanked by two terminal alkyne groups, offers a versatile platform for a variety of chemical transformations, including "click" chemistry and polymerization reactions. However, the unique combination of a polyether backbone and reactive terminal alkynes necessitates a nuanced and thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in the principles of chemical reactivity and toxicology.

Hazard Identification and Risk Assessment

Reactivity of Terminal Alkynes

The terminal alkyne moieties are the primary source of chemical reactivity hazards. The sp-hybridized C-H bond is weakly acidic (pKa ≈ 25), making it susceptible to deprotonation by strong bases to form highly reactive acetylide anions.[1] These acetylides are potent nucleophiles used in carbon-carbon bond formation but also pose significant risks.[2][3]

-

Formation of Explosive Acetylides: A critical and severe hazard is the reaction of terminal alkynes with certain metals, particularly heavy metals like silver, copper, and mercury, to form shock-sensitive and explosive acetylides.[4] This necessitates the scrupulous avoidance of contact with these metals and their salts.

-

Flammability: As a low molecular weight organic compound, this compound should be considered a flammable liquid.[5] Its vapors can form flammable mixtures with air, which can be ignited by open flames, sparks, or hot surfaces.

-

Exothermic Reactions: Alkynes can undergo vigorous or exothermic reactions, particularly with strong oxidizing agents.

Toxicological Profile of the Polyether Backbone

The 4,7,10,13-tetraoxa (polyethylene glycol) backbone influences the toxicological properties of the molecule. While polyethylene glycols themselves are generally considered to have low toxicity, certain glycol ethers are known reproductive toxins.[6][7][8]

-

Reproductive Toxicity: Some glycol ethers have been shown to cause birth defects and damage to male reproductive organs in laboratory animals.[6] Given the structural similarity, it is prudent to handle this compound as a potential reproductive toxin.[7]

-

Routes of Exposure: The primary routes of exposure are inhalation of vapors, skin absorption, and eye contact.[9] Prolonged or repeated exposure may lead to systemic effects.

Physical and Chemical Properties

A summary of the known and predicted properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 126422-58-0 | [10] |

| Molecular Formula | C₁₂H₁₈O₄ | [10] |

| Molecular Weight | 226.27 g/mol | [10] |

| Appearance | Not specified, likely a liquid | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Flash Point | Not specified, assumed to be flammable | - |

| Solubility | Predicted to be soluble in common organic solvents | [5] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate PPE.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[11][12]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors.

-

Designated Area: For work with potential reproductive toxins, it is best practice to establish a designated area within the lab.[11][13]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Type | Specification and Rationale |

| Eye Protection | Chemical splash goggles are mandatory to protect against splashes. A face shield should be worn over goggles when there is a significant risk of splashing or energetic reactions.[14] |

| Hand Protection | Double gloving is recommended.[11] Butyl or neoprene gloves are suitable for protection against ethers and a range of organic chemicals.[15][16] Nitrile gloves may offer sufficient protection for incidental contact but should be checked for compatibility.[15] Always inspect gloves for tears or holes before use and change them immediately upon contamination. |

| Body Protection | A flame-resistant lab coat should be worn and kept fully buttoned.[12] For larger quantities or tasks with a high splash potential, a chemically resistant apron over the lab coat is advised. |

| Footwear | Fully enclosed, non-perforated shoes made of a chemically resistant material are required. |

| Respiratory Protection | If work cannot be conducted within a fume hood, a risk assessment must be performed to determine the appropriate respiratory protection. This may include an air-purifying respirator with organic vapor cartridges.[10][17] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to mitigating the risks associated with this compound.

Handling

-

Avoid Ignition Sources: Keep the chemical away from open flames, sparks, hot surfaces, and other potential ignition sources.

-

Inert Atmosphere: For reactions involving the formation of acetylides, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with oxygen and moisture.

-

Grounding and Bonding: When transferring large quantities, ensure that containers are properly grounded and bonded to prevent static discharge.

-

Material Compatibility: Avoid contact with incompatible materials, especially strong oxidizing agents and heavy metal salts (e.g., copper, silver, mercury). Use glass, stainless steel, or Teflon equipment.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.[6]

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.

-

Segregation: Store away from incompatible materials, particularly oxidizing agents and sources of ignition.

-

Light and Air: Protect from direct sunlight and air to minimize potential peroxide formation, a known hazard for ethers.[5]

Emergency Procedures

Spill Response

A tiered response is necessary depending on the size and nature of the spill.

Small Spill (manageable by trained laboratory personnel):

-

Alert personnel in the immediate area.

-

Don appropriate PPE (double gloves, goggles, lab coat).

-

Contain the spill using a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

-

Carefully collect the absorbed material into a sealable, labeled container for hazardous waste.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

Large Spill (beyond the capabilities of laboratory personnel):

-

Immediately alert everyone in the laboratory and evacuate the area.

-

If the substance is flammable, turn off all ignition sources if it is safe to do so.

-

Close the laboratory door and post a warning sign.

-

Contact your institution's emergency response team.

-

Provide them with as much information as possible about the spilled substance.

Fire Extinguishing

-

Suitable Extinguishers: Use dry chemical, carbon dioxide, or foam extinguishers for fires involving flammable liquids.[18][19]

-

Unsuitable Extinguishers: Do not use water, as it may not be effective and could spread the flammable liquid.

-

Procedure: In the event of a fire, evacuate the area and contact emergency services. Only trained personnel should attempt to extinguish a fire, and only if it is small and they have a clear escape route.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[20] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[20] |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[20] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[20] |

Decontamination and Waste Disposal

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

Decontamination

-